molecular formula C22H22N2O4S2 B3619206 2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzamide

2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzamide

Cat. No. B3619206
M. Wt: 442.6 g/mol
InChI Key: YFCPIVXEQGRTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity as a research chemical. It is a potent agonist of the CB1 and CB2 receptors, and its effects on the endocannabinoid system have been studied extensively in recent years.

Mechanism of Action

2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. It binds to these receptors and activates them, leading to various physiological effects. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and is involved in immune function and inflammation.
Biochemical and Physiological Effects
This compound-2201 has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound-2201 has also been shown to have anxiolytic and antidepressant effects, and may be useful in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzamide-2201 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes without the unwanted side effects of other cannabinoids. However, one limitation of using this compound-2201 is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzamide-2201. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of anxiety and depression. More research is needed to determine its effects on these disorders and to develop safe and effective treatments. Finally, more research is needed to understand the long-term effects of this compound-2201 on the endocannabinoid system and to develop safe and effective therapeutic interventions.

Scientific Research Applications

2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzamide-2201 has been used extensively in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects in animal models. This compound-2201 has also been used to study the role of the endocannabinoid system in addiction, anxiety, and depression. Its effects on memory and cognition have also been studied extensively.

properties

IUPAC Name

2-methoxy-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-15-4-6-17(7-5-15)24-30(26,27)19-11-8-16(9-12-19)23-22(25)20-13-10-18(29-3)14-21(20)28-2/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCPIVXEQGRTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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